Tributylmethylammonium chloride
Overview
Description
Tributylmethylammonium chloride (TBMAC) is a quaternary ammonium salt. It is commonly used as a phase-transfer catalyst in various organic synthesis reactions . It can also be used in the preparation of ionic liquids .
Synthesis Analysis
TBMAC is used as a phase transfer catalyst in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone in the presence of KHSO5 as an oxidizing agent .Molecular Structure Analysis
The molecular formula of TBMAC is C13H30ClN . The linear formula is (CH3CH2CH2CH2)3N (Cl)CH3 .Chemical Reactions Analysis
TBMAC is used as a phase transfer catalyst in various organic synthesis reactions . For instance, it is used in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone .Physical And Chemical Properties Analysis
TBMAC has a molecular weight of 235.84 g/mol . It is a quaternary ammonium salt .Scientific Research Applications
1. Catalytic Base for Methylation
Tributylmethylammonium methylcarbonate, a derivative of tributylmethylammonium chloride, is used as a catalytic base in the clean N-methylation of indole with dimethylcarbonate. This method demonstrates high efficiency in methylating a variety of substrates including amines, phenols, thiophenols, and carboxylic acids, making it significant in pharmaceutical intermediate synthesis (Glasnov et al., 2012).
2. Component in Solid Polymer Electrolytes
Tributylmethylammonium chloride is used in solid polymer electrolytes for all-solid-state rechargeable chloride ion batteries. These electrolytes display conductivities conducive to reversible electrochemical redox reactions, showing potential for high energy density battery applications (Chen et al., 2019).
3. Synthesis of Novel Metal Frameworks
Tributylmethylammonium cations play a role in the synthesis of new metal dicyanamide frameworks, demonstrating unique thermal, optical, and phonon properties. These compounds, which crystallize in a perovskite-like structure, could have potential applications in the field of materials science, including barocaloric materials (Ma̧czka et al., 2019).
4. Extraction of Rare Earth Elements
In the field of extraction chemistry, tributylmethylammonium dibutyldiglycolamate, a functionalized ionic liquid extractant, is used for the efficient extraction and separation of light rare earth elements. This methodology provides a new strategy for separating mixed light rare earths, important in various industrial applications (Qiu et al., 2018).
5. Masked Acetylating Agent in Organic Synthesis
(α-Ethoxyvinyl)tributyltin, related to tributylmethylammonium chloride, serves as a masked acetylating agent in palladium-catalyzed reactions with various organic halides, yielding ketone products. This showcases its role in facilitating specific types of organic synthesis (Kosugi et al., 1987).
6. Nucleophilic Fluorination in Organic Chemistry
Tributylmethylammonium chloride derivatives are used in nucleophilic fluorination of substrates, improving yields and influencing the formation of impurities. This has implications in the development of methodologies for organic synthesis, particularly in pharmaceutical chemistry (Allen et al., 2014).
7. Solvent for Extraction Processes
As a solvent, tributylmethylammonium bis(trifluoromethylsulfonyl)imide, a variant of tributylmethylammonium chloride, is used for the extraction of benzene from hydrocarbon mixtures. Its effectiveness in such separations highlights its potential in industrial processes requiring selective solvent extraction (Requejo et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tributyl(methyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILPUZVTYHGIL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3085-79-8 (Parent) | |
Record name | Tributylmethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044443 | |
Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tributylmethylammonium chloride | |
CAS RN |
56375-79-2 | |
Record name | Methyltributylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56375-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributylmethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylmethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIBUTYLMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0B34ME3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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